molecular formula C16H15NO3 B15045603 [(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate

[(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate

Cat. No.: B15045603
M. Wt: 269.29 g/mol
InChI Key: KSNGSFQKJUINFE-VKAVYKQESA-N
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Description

[(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate is an organic compound with a complex structure that includes a cyclohexadienone ring, an amino group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexadienone Ring: This can be achieved through the oxidation of a suitable precursor, such as 2,5-dimethylcyclohexanol, using an oxidizing agent like potassium permanganate.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the cyclohexadienone intermediate.

    Esterification: The final step involves the esterification of the amino group with phenylacetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,4-benzoquinone: Similar in structure but lacks the amino and phenylacetate groups.

    Phenylacetic acid: Contains the phenylacetate moiety but lacks the cyclohexadienone ring and amino group.

    Cyclohexanone: Contains the cyclohexanone ring but lacks the amino and phenylacetate groups.

Uniqueness

[(1E)-2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-phenylacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

[(Z)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-phenylacetate

InChI

InChI=1S/C16H15NO3/c1-11-9-15(18)12(2)8-14(11)17-20-16(19)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3/b17-14-

InChI Key

KSNGSFQKJUINFE-VKAVYKQESA-N

Isomeric SMILES

CC1=C/C(=N/OC(=O)CC2=CC=CC=C2)/C(=CC1=O)C

Canonical SMILES

CC1=CC(=NOC(=O)CC2=CC=CC=C2)C(=CC1=O)C

Origin of Product

United States

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